molecular formula C5H5N3 B1322458 2-Amino-1H-pyrrole-3-carbonitrile CAS No. 755753-61-8

2-Amino-1H-pyrrole-3-carbonitrile

Cat. No. B1322458
M. Wt: 107.11 g/mol
InChI Key: HGUUICKROVJTES-UHFFFAOYSA-N
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Description

“2-Amino-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C5H5N3 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of “2-Amino-1H-pyrrole-3-carbonitrile” derivatives has been achieved through various methods. One efficient protocol involves reacting malononitrile and glycine derivatives using a microwave . Another method involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .


Molecular Structure Analysis

The molecular structure of “2-Amino-1H-pyrrole-3-carbonitrile” consists of a pyrrole ring, which is a five-membered aromatic ring with two double bonds, one nitrogen atom, and a carbonitrile group attached to it .


Physical And Chemical Properties Analysis

“2-Amino-1H-pyrrole-3-carbonitrile” has a molecular weight of 107.113 Da . It has a density of 1.3±0.1 g/cm3, and its boiling point is 393.4±27.0 °C at 760 mmHg . The exact melting point is not available .

Scientific Research Applications

Synthetic Applications in Heterocyclic Compounds 2-Amino-1H-pyrrole-3-carbonitrile is a versatile intermediate in the synthesis of various heterocyclic compounds. For instance, Dave and Parikh (2001) demonstrated its use in the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles, a process enhanced by phase transfer catalysis (Dave & Parikh, 2001). Similarly, Salaheldin et al. (2010) described the preparation of substituted pyrrolo[3,2-b]pyridines from 4-amino-1H-pyrrole-3-carbonitrile, highlighting the compound's utility in creating novel molecular frameworks (Salaheldin et al., 2010).

Corrosion Inhibition Verma et al. (2015) explored the application of 2-amino-1H-pyrrole-3-carbonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. Their research indicated significant inhibition efficiencies, demonstrating the compound's potential in industrial applications (Verma et al., 2015).

Organic Synthesis El-Kashef et al. (2007) utilized 2-amino-1H-pyrrole-3-carbonitrile in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, showcasing its role in the construction of complex organic molecules (El-Kashef et al., 2007).

Potential Insecticidal Applications Abdelhamid et al. (2022) investigated a series of pyrrole derivatives, including 2-amino-1H-pyrrole-3-carbonitrile, for their insecticidal properties against the cotton leafworm. This study points to the potential use of these compounds in agricultural pest control (Abdelhamid et al., 2022).

Advanced Organic Synthesis Techniques Kucukdisli et al. (2014) and Bergner et al. (2009) both demonstrated advanced organic synthesis techniques using 2-amino-1H-pyrrole-3-carbonitrile. These techniques involve cyclocondensation and other complex reactions, highlighting the compound's role in creating diverse organic structures (Kucukdisli et al., 2014), (Bergner et al., 2009).

Pharmaceutical and Biochemical Applications The structure-activity relationship and optimization of 2-amino-1H-pyrrole-3-carbonitrile derivatives have been explored for their potential as metallo-β-lactamase inhibitors, as studied by McGeary et al. (2017). This points towards its application in developing pharmaceutical compounds (McGeary et al., 2017).

Green Chemistry Applications Ahmadi and Maddahi (2013) demonstrated an efficient synthesis of pyrrole derivatives, including 2-amino-1H-pyrrole-3-carbonitrile, under microwave irradiation, which is an example of applying green chemistry principles in chemical synthesis (Ahmadi & Maddahi, 2013).

Future Directions

The future directions for “2-Amino-1H-pyrrole-3-carbonitrile” and its derivatives could involve further exploration of their synthetic methods and potential applications. For instance, microwave-assisted protocols for the synthesis of pyrrole derivatives have been suggested as a new and robust approach .

properties

IUPAC Name

2-amino-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-3-4-1-2-8-5(4)7/h1-2,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUUICKROVJTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626258
Record name 2-Amino-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1H-pyrrole-3-carbonitrile

CAS RN

755753-61-8
Record name 2-Amino-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MS MOHAMED, AE RASHAD, MEA ZAKI… - Acta …, 2005 - hrcak.srce.hr
… 2-Amino-1H-pyrrole-3-carbonitrile derivatives 1a and 1b were used as key compounds for this study and for syntheses of other fused heterocycles. Derivatives 1a-3a were prepared as …
Number of citations: 0 hrcak.srce.hr
Z Ettehadi, A Davoodnia, M Khashi… - Journal of Structural …, 2018 - Springer
Following our previous work, we synthesized N-(7-methyl-5,6-diphenyl-2-m-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzensulfonamides to study the sulfonylimine-sulfonamide …
Number of citations: 4 link.springer.com
FM Sroor, WM Tohamy, KMA Zoheir, NM Abdelazeem… - BMC chemistry, 2023 - Springer
The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group …
Number of citations: 8 link.springer.com
A Kariagin - 2007 - search.proquest.com
… Synthesis of 5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (7-Phenyl-7deazaadenine) was achieved by forming at first the 5-phenyl derivative of the 2-amino-1H-pyrrole-3-carbonitrile ring …
Number of citations: 0 search.proquest.com

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